molecular formula C16H22O B15165848 Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- CAS No. 349473-22-9

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)-

Cat. No.: B15165848
CAS No.: 349473-22-9
M. Wt: 230.34 g/mol
InChI Key: NKPZXOJBJDJHJA-UHFFFAOYSA-N
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Description

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- is a chemical compound with a complex structure that includes a phenol group and a hexenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- typically involves the alkylation of phenol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where phenol reacts with 1-ethenyl-1,5-dimethyl-4-hexenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(1-ethenyl-1,5-dimethyl-4-hexenyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hexenyl side chain may interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a phenol group and a hexenyl side chain makes it a versatile compound in various fields .

Properties

CAS No.

349473-22-9

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

4-(3,7-dimethylocta-1,6-dien-3-yl)phenol

InChI

InChI=1S/C16H22O/c1-5-16(4,12-6-7-13(2)3)14-8-10-15(17)11-9-14/h5,7-11,17H,1,6,12H2,2-4H3

InChI Key

NKPZXOJBJDJHJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C1=CC=C(C=C1)O)C

Origin of Product

United States

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